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molecular formula C13H11N3O3S B3871155 1-(2-Hydroxy-4-nitrophenyl)-3-phenylthiourea

1-(2-Hydroxy-4-nitrophenyl)-3-phenylthiourea

Cat. No. B3871155
M. Wt: 289.31 g/mol
InChI Key: KACUYPOBOHDUPW-UHFFFAOYSA-N
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Patent
US05886044

Procedure details

N-(2-Hydroxy-4-nitrophenyl)-N'-phenyl-2-thiourea was prepared by treating a solution of N-(2-tert-butyldimethysilyloxy-4-nitrophenyl)-N'-phenyl-thiourea (100 mg, 0.248 mmol) in CH3CN (1 mL) with Et3N·HF (100 uL, 0.62 mmol) in acetonitrile for 10 minutes at 23° C. The solution was concentrated and flushed through a silica plug with EtOAc to afford the desired compound as an orange solid (55 mg, 77%).
Name
N-(2-tert-butyldimethysilyloxy-4-nitrophenyl)-N'-phenyl-thiourea
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[Si]([O:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[NH:18][C:19]([NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[S:20])(C(C)(C)C)(C)C.CCN(CC)CC.F>CC#N>[OH:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[NH:18][C:19]([NH:21][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)=[S:20] |f:1.2|

Inputs

Step One
Name
N-(2-tert-butyldimethysilyloxy-4-nitrophenyl)-N'-phenyl-thiourea
Quantity
100 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC1=CC=CC=C1
Name
Quantity
100 μL
Type
reactant
Smiles
CCN(CC)CC.F
Name
Quantity
1 mL
Type
solvent
Smiles
CC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N-(2-Hydroxy-4-nitrophenyl)-N'-phenyl-2-thiourea was prepared
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
flushed through a silica plug with EtOAc

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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